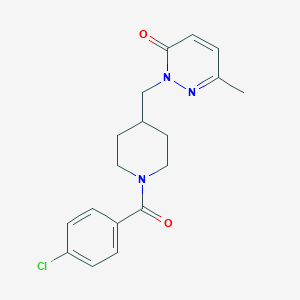

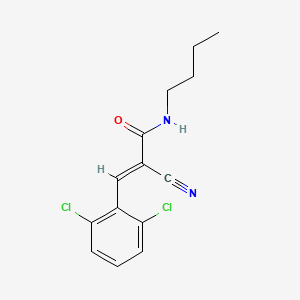

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyridazinone derivative with a piperidine ring attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms, and they are known for their various biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are often found in many pharmaceuticals and natural products .

Molecular Structure Analysis

The compound contains a pyridazinone ring, a piperidine ring, and a benzoyl group. The exact molecular structure would require more specific information or experimental data .科学的研究の応用

Pharmacological Properties and Antiemetic Agents

A study focused on the synthesis of a series of 4-piperazinopyrimidines, showing properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds with significant antiemetic activity were highlighted for clinical investigations, showcasing the potential pharmacological applications of compounds with similar structures (Mattioda et al., 1975).

Enantioselective Synthesis for CGRP Receptor Inhibition

Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the development of a convergent, stereoselective, and economical synthesis method. This includes exploring two different routes for the chiral indazolyl amino ester subunit, highlighting the compound's relevance in medicinal chemistry for targeting CGRP receptors (Cann et al., 2012).

Synthesis of Intermediate Compounds for Lafutidine

The synthesis process of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, underscores the importance of such compounds in creating therapeutic agents. This study presents a method with an overall yield of about 62%, indicating the compound's role in pharmaceutical manufacturing (Li, 2012).

Estrogen Receptor Binding and Anti-proliferative Activities

Compounds synthesized with the aim of evaluating against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities have been reported. Among these, certain compounds demonstrated better anti-proliferative activities than curcumin, suggesting potential applications in cancer research (Parveen et al., 2017).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

A potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its molecular interaction. This research contributes to understanding the pharmacological action mechanisms of cannabinoid receptors, which could inform the development of new therapeutic agents (Shim et al., 2002).

Reductive Cyclization and Synthesis of Piperazines

A study on the synthesis of elusive 2,3-di(pyridin-2-yl)piperazine via reductive cyclization emphasizes the compound's significance in organic synthesis and potential pharmaceutical applications (Majumdar et al., 2018).

特性

IUPAC Name |

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBTXFRULWXBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)

![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)

![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2695212.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)